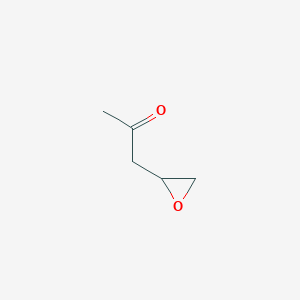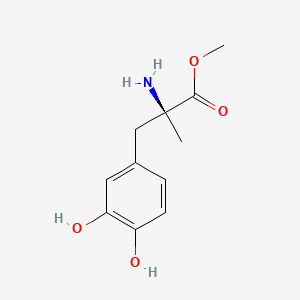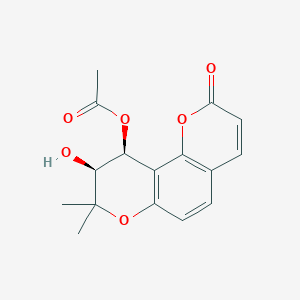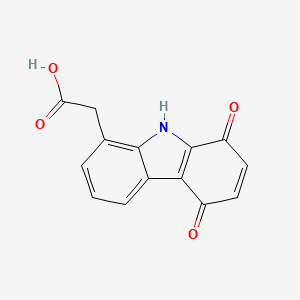
3'-Anhydro Ezetimibe Alcohol Impurity
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Ezetimibe and its impurities, including 3'-Anhydro Ezetimibe Alcohol Impurity, undergo meticulous synthesis processes to ensure drug purity and effectiveness. Impurities are often identified through high-performance liquid chromatography (HPLC) and characterized using techniques like LC–MS analysis. The synthesis of these impurities is critical for developing reference standards used in validation of analytical methods (Esen Bellur Atici & B. Karlığa, 2015).
Molecular Structure Analysis
The molecular structure of 3'-Anhydro Ezetimibe Alcohol Impurity is elucidated using advanced spectroscopic methods such as LC/MS/MS and NMR. This rigorous structural analysis helps in understanding the chemical nature and behavior of the impurity, which is essential for controlling its presence in the final drug product (B. Raman et al., 2010).
Chemical Reactions and Properties
The formation of Ezetimibe impurities, including 3'-Anhydro Ezetimibe Alcohol Impurity, can result from various chemical reactions during the drug synthesis process. Understanding these reactions and the properties of the impurities formed is crucial for optimizing the synthesis process to minimize impurity levels. Structural correction and process improvement strategies are employed to control critical process impurities, ensuring the quality of Ezetimibe (M. Mannam et al., 2019).
Physical Properties Analysis
The physical properties of Ezetimibe and its impurities, such as crystalline forms and particle size, are characterized to ensure the drug's efficacy and stability. The physicochemical characterization involves analyzing the crystal structure and stability of Ezetimibe anhydrate and its hydrate forms, which can significantly influence the drug's solubility and bioavailability (Katarzyna Filip et al., 2011).
Chemical Properties Analysis
The chemical properties of Ezetimibe and its impurities, including stability, reactivity, and degradation pathways, are critical for the development of a stable and effective drug formulation. Investigations into the reduction process and related impurities in Ezetimibe provide insights into the chemical stability and potential degradation products, which are essential for ensuring the drug's long-term stability and safety (Dengfeng Zhang & Jiangtao Su, 2015).
Aplicaciones Científicas De Investigación
Analytical Methodologies for Ezetimibe
Ezetimibe (EZM) is recognized for its role in lowering cholesterol levels by inhibiting the sterol transporter Niemann-Pick C1-Like 1 in the small intestine. The analytical scrutiny of EZM, including its impurities like 3'-Anhydro Ezetimibe Alcohol, underscores the necessity for stringent quality control. Methods span from high-performance liquid chromatography (HPLC) to liquid chromatography-tandem mass spectrometry (LC-MS/MS), highlighting the drug's complex impurity profile and the need for specific chiral methods to evaluate its chiral impurities. The emphasis on developing new stability-indicating methods indicates ongoing research into refining ezetimibe's analytical assessment (Rocha, Cabral, Pinto, & de Sousa, 2020).
Pharmacokinetics and Drug Interactions
Ezetimibe's metabolism and pharmacokinetics are extensively metabolized, highlighting its transformation to the pharmacologically active ezetimibe-glucuronide. The detailed study of its pharmacokinetics and drug interactions, especially with statins, provides insights into optimizing therapeutic strategies for hypercholesterolemia. Understanding these interactions is crucial for enhancing drug efficacy and safety, with ezetimibe showing a favorable interaction profile across a range of commonly used cardiovascular medications (Kosoglou et al., 2005).
Effects on Lipid Profiles
Beyond lowering low-density lipoprotein cholesterol (LDL-C), ezetimibe has been explored for its broader lipid-modulating effects. It has shown efficacy in reducing triglycerides and increasing high-density lipoprotein (HDL) cholesterol levels. These findings are pivotal for patients with conditions like non-alcoholic fatty liver disease (NAFLD), where dyslipidemia plays a critical role. The exploration of ezetimibe's non-LDL-C-associated actions offers a comprehensive understanding of its therapeutic potential in lipid management (Gazi & Mikhailidis, 2006).
Propiedades
Número CAS |
1374250-07-3 |
|---|---|
Nombre del producto |
3'-Anhydro Ezetimibe Alcohol Impurity |
Fórmula molecular |
C₂₄H₂₃F₂NO₂ |
Peso molecular |
395.44 |
Sinónimos |
(βR,γS)-γ-[(4-Fluorophenyl)amino]-β-[3-(4-fluorophenyl)-2-propen-1-yl]-4-hydroxybenzenepropanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(Sodiosulfo)methyl]-6,7-dihydroxy-2H-1-benzopyran-2-one](/img/structure/B1144557.png)
![Toluene, [3H]](/img/structure/B1144558.png)
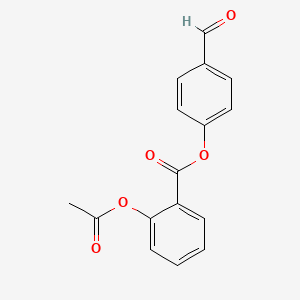
![(3AR,6aS)-6-hydroxy-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B1144567.png)
